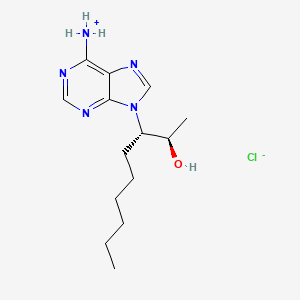

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Descripción general

Descripción

La eritro-9-(2-hidroxi-3-nonil)adenina es un compuesto químico conocido por sus potentes efectos inhibitorios sobre la adenosina desaminasa y la fosfodiesterasa de nucleótidos cíclicos tipo 2 (PDE2). Es ampliamente utilizado en la investigación científica debido a su capacidad para modular diversas vías bioquímicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la eritro-9-(2-hidroxi-3-nonil)adenina generalmente implica la reacción de la adenina con un haluro de nonilo en presencia de una base. Las condiciones de reacción a menudo incluyen solventes anhidros y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de la eritro-9-(2-hidroxi-3-nonil)adenina sigue rutas sintéticas similares pero a mayor escala. El proceso implica pasos rigurosos de purificación, que incluyen recristalización y cromatografía, para alcanzar los niveles de pureza deseados requeridos para las aplicaciones de investigación y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La eritro-9-(2-hidroxi-3-nonil)adenina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en diferentes derivados de alcohol.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar varios análogos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de adenina sustituidos, que son útiles en diferentes ensayos bioquímicos y aplicaciones de investigación .

Aplicaciones Científicas De Investigación

La eritro-9-(2-hidroxi-3-nonil)adenina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar la cinética enzimática y la inhibición.

Biología: Ayuda a comprender las vías de señalización celular y la expresión genética.

Medicina: Se está investigando por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer y los trastornos cardiovasculares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como reactivo de investigación .

Mecanismo De Acción

La eritro-9-(2-hidroxi-3-nonil)adenina ejerce sus efectos inhibiendo la adenosina desaminasa y la PDE2. Esta inhibición conduce a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc) y monofosfato de guanosina cíclico (GMPc), que modulan varios procesos celulares. El compuesto se dirige a vías moleculares específicas involucradas en la proliferación, diferenciación y apoptosis celular .

Comparación Con Compuestos Similares

Compuestos similares

Rolipram: Otro inhibidor de la PDE pero con diferente selectividad.

Teofilina: Un inhibidor de la PDE no selectivo con efectos más amplios.

Dipiridamol: Inhibe la PDE y tiene efectos antiplaquetarios adicionales .

Unicidad

La eritro-9-(2-hidroxi-3-nonil)adenina es única debido a su doble acción inhibitoria sobre la adenosina desaminasa y la PDE2, lo que la convierte en una herramienta valiosa en la investigación para estudiar vías bioquímicas complejas y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040473 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-49-3, 58337-38-5 | |

| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

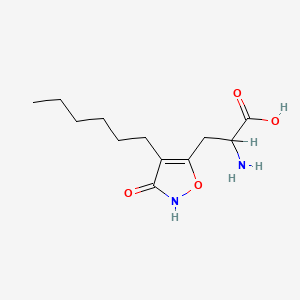

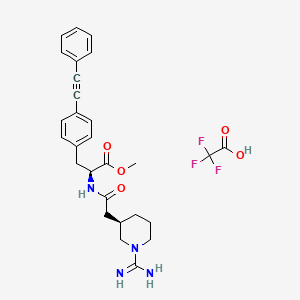

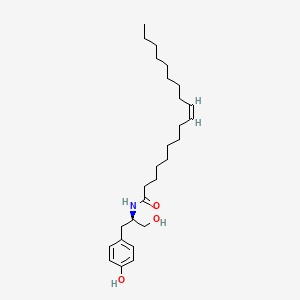

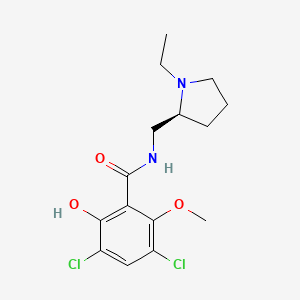

Feasible Synthetic Routes

A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]

ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:

- A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]

- A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []

- cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []

ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:

- Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]

- Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]

- Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]

- Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []

- Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []

ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.

ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.

ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.

A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)